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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key macrocyclization strategies employed in
the total synthesis of Amphidinolide F, a complex and biologically active marine macrolide.
The information presented herein is intended to serve as a practical guide for researchers in
organic synthesis and drug development, offering insights into the application of various ring-
closing methodologies for the construction of complex macrocycles.

Introduction

Amphidinolide F is a potent cytotoxic agent isolated from the marine dinoflagellate
Amphidinium sp. Its intricate 25-membered macrolactone core, featuring multiple stereocenters
and sensitive functional groups, has made it a challenging target for total synthesis. The crucial
step in these synthetic endeavors is the macrocyclization reaction, which establishes the large
ring structure. This document details and compares the successful and attempted
macrocyclization strategies from leading research groups, providing quantitative data, detailed
experimental protocols, and visual workflows to aid in the design and execution of synthetic
routes toward Amphidinolide F and related complex macrolides.

Comparative Analysis of Macrocyclization
Strategies
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The following table summarizes the quantitative data for the prominent macrocyclization
strategies utilized in the synthesis of Amphidinolide F. This allows for a direct comparison of
their efficiencies and reaction conditions.
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Experimental Protocols

This section provides detailed experimental procedures for the key macrocyclization reactions.

Ring-Closing Alkyne Metathesis (RCAM) - Furstner
Synthesis

This protocol describes the formation of the 25-membered macrocycle via a molybdenum-
catalyzed ring-closing alkyne metathesis.

Procedure: A solution of the diyne precursor (1.0 equiv) in dry, degassed toluene (0.001 M) was
prepared in a Schlenk tube under an argon atmosphere. To this solution was added the
molybdenum catalyst (tris(tert-butoxy)(2,2-dimethylpropylidyne)molybdenum(V1)) (0.2 equiv).
The reaction mixture was heated to 80 °C for 1.5 hours. After completion, the solvent was
removed under reduced pressure, and the residue was purified by flash column
chromatography on silica gel to afford the desired cycloalkyne.

Yamaguchi Macrolactonization - Carter Synthesis

This protocol details the esterification-based macrocyclization to form the lactone bond.

Procedure: To a solution of the seco-acid (1.0 equiv) in dry toluene (0.005 M) under an argon
atmosphere at room temperature was added triethylamine (Et3N) (5.0 equiv). The mixture was
stirred for 10 minutes, followed by the addition of 2,4,6-trichlorobenzoyl chloride (2.0 equiv).
The reaction was stirred for 2 hours at room temperature. The resulting solution was then
added dropwise over 6 hours via syringe pump to a solution of 4-dimethylaminopyridine
(DMAP) (10.0 equiv) in dry toluene (0.001 M) at room temperature. The reaction was stirred for
an additional 12 hours. The mixture was then diluted with ethyl acetate and washed
successively with saturated aqueous sodium bicarbonate and brine. The organic layer was
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
crude product was purified by flash column chromatography on silica gel.

Macrolactonization - Ferrié Synthesis

This protocol is another example of a Yamaguchi-type macrolactonization.
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Procedure: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) under an
argon atmosphere at 23 °C was added triethylamine (4.0 equiv) and 2,4,6-trichlorobenzoyl
chloride (1.5 equiv). The mixture was stirred for 2 hours. This solution was then added via
syringe pump over 10 hours to a solution of DMAP (7.0 equiv) in anhydrous toluene (0.001 M)
at 23 °C. The reaction mixture was stirred for an additional 12 hours. The reaction was
quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The
combined organic layers were washed with brine, dried over anhydrous magnesium sulfate,
filtered, and concentrated. The residue was purified by flash column chromatography.

Intramolecular Stille Coupling (Attempted) - Clark
Synthesis

This protocol describes an attempted macrocyclization via a palladium-catalyzed intramolecular
Stille coupling. While this approach did not yield the desired macrocycle in high yield, the
conditions explored are valuable for methodological comparison.

Procedure: To a solution of the alkenyl iodide-stannane precursor (1.0 equiv) in N-methyl-2-
pyrrolidone (NMP) (0.001 M) was added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
(0.1 equiv) and copper(l) thiophene-2-carboxylate (CuTC) (1.0 equiv). The reaction mixture
was degassed with argon for 15 minutes and then heated to 60 °C for 24 hours. The reaction
was cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. Analysis of the crude product indicated low conversion
to the desired macrocycle.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key
macrocyclization strategies.
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Caption: Furstner's Ring-Closing Alkyne Metathesis (RCAM) strategy.
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Caption: Carter's Yamaguchi Macrolactonization strategy.
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Caption: Clark's attempted Intramolecular Stille Coupling strategy.

Conclusion

The total synthesis of Amphidinolide F has been successfully achieved through multiple
innovative macrocyclization strategies. Ring-closing alkyne metathesis and Yamaguchi-type
macrolactonizations have proven to be robust and effective methods for constructing the
challenging 25-membered ring. While the intramolecular Stille coupling approach was less
successful in the final ring-closing step, it highlights the ongoing exploration of diverse synthetic
methodologies. The detailed protocols and comparative data presented in these notes offer a
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valuable resource for chemists engaged in the synthesis of complex natural products, providing
a foundation for future synthetic design and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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